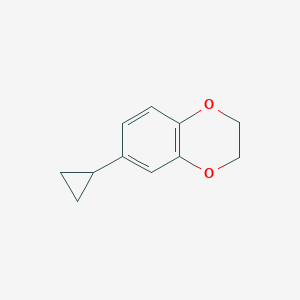

6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-cyclopropyl-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C11H12O2/c1-2-8(1)9-3-4-10-11(7-9)13-6-5-12-10/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

BMPBWMBFLXFGTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropyl 2,3 Dihydro 1,4 Benzodioxine and Analogues

General Strategies for 2,3-Dihydro-1,4-benzodioxine Scaffold Synthesis

The construction of the fundamental benzodioxine ring system can be achieved through several reliable synthetic routes.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) is a powerful reaction in organic chemistry for synthesizing unsaturated rings, including oxygen heterocycles. wikipedia.org The reaction utilizes metal catalysts, typically containing ruthenium, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org This loss of volatile ethylene entropically drives the reaction forward. wikipedia.org

The general mechanism proceeds through a metallacyclobutane intermediate. organic-chemistry.org While direct RCM synthesis of 6-cyclopropyl-2,3-dihydro-1,4-benzodioxine is not extensively detailed, the strategy has been successfully applied to create related benzo-fused oxygen-containing rings. For instance, RCM has been employed to construct seven- and eight-membered benzodioxepin and benzodioxocin rings, demonstrating its utility in forming cyclic ethers fused to a benzene (B151609) ring. researchgate.net This approach highlights the potential of RCM in accessing diverse benzodioxine analogues from readily available diene precursors. wikipedia.org

Cyclocondensation Reactions Utilizing Benzodioxinone Intermediates

Benzodioxinones serve as versatile intermediates for the synthesis of benzodioxine derivatives. These compounds are sensitive to heat or UV light, which induces the generation of a reactive quino-ketene intermediate. nih.gov This ketene (B1206846) can readily undergo cyclocondensation reactions with nucleophiles such as alcohols or amines. nih.gov When an alcohol is used as the nucleophile, the reaction yields the corresponding salicylic (B10762653) ester, effectively building a more complex structure onto the benzodioxinone core. This photo- or thermo-induced acylation provides a pathway to functionalized benzodioxine systems under specific conditions. nih.gov

Suzuki Coupling Approaches for Benzodioxine Backbones

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov

In the context of benzodioxine synthesis, the Suzuki reaction can be used to construct substituted biaryl systems or to add functional groups to a pre-formed benzodioxine ring. For example, a halogenated benzodioxine derivative can be coupled with an arylboronic acid to create more complex analogues. The catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This methodology is particularly valuable for creating analogues where the benzene ring of the benzodioxine is substituted with other aryl groups. mdpi.com

Reductive Amination for Benzodioxine-Containing Carboxamides

Reductive amination is a primary method for forming carbon-nitrogen bonds and synthesizing amines from carbonyl compounds (aldehydes or ketones). organicreactions.orgharvard.edu The process involves the condensation of the carbonyl group with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edupearson.com Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride, which are mild enough to selectively reduce the iminium ion without affecting the initial carbonyl group. harvard.edu

This strategy can be applied to synthesize benzodioxine-containing carboxamides. A benzodioxine precursor bearing an aldehyde or ketone functional group can be reacted with an amine via reductive amination. The resulting amine can then be acylated to produce the final carboxamide. This two-step sequence provides a versatile route to introduce amide functionalities, which are common in biologically active molecules, onto the benzodioxine scaffold. nih.govscielo.br

Enantioselective Synthesis of Cyclopropyl-Substituted Benzodioxines

Achieving high enantioselectivity is crucial in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Cyclopropyl-Substituted 1,4-Benzodioxine Precursors

The direct asymmetric hydrogenation of 2-substituted 1,4-benzodioxines provides an efficient route to chiral 1,4-benzodioxanes. researchgate.net Significant progress has been made using iridium-based catalysts for this transformation. nih.gov Researchers have developed a highly enantioselective method for the hydrogenation of 2-alkyl-substituted 1,4-benzodioxines, including substrates with a cyclopropyl (B3062369) group at the 2-position. nih.gov

The reaction utilizes a catalyst system composed of an iridium precursor, such as [Ir(cod)Cl]₂, and a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. researchgate.netnih.gov In the case of the 2-cyclopropyl-substituted 1,4-benzodioxine, an iridium catalyst paired with a specific chiral phosphine-oxazoline ligand under hydrogen pressure successfully reduced the double bond to afford the chiral 2-cyclopropyl-2,3-dihydro-1,4-benzodioxine with excellent enantioselectivity. nih.gov The conditions were optimized to achieve high yields and enantiomeric ratios for a variety of alkyl-substituted precursors.

| Substrate (Precursor) | Product | Catalyst System | Conditions | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 2-Cyclopropyl-1,4-benzodioxine | (R)-2-Cyclopropyl-2,3-dihydro-1,4-benzodioxine | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer L5 | H₂ (600 psi), AcOH, THF/MeOH, 50°C, 24 h | 95% | 94:6 |

| Methyl 2-cyclopropyl-1,4-benzodioxine-5-carboxylate | Methyl (R)-2-cyclopropyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer L5 | H₂ (600 psi), AcOH, THF/MeOH, 50°C, 24 h | 96% | 95:5 |

| 2-Cyclobutyl-1,4-benzodioxine | (R)-2-Cyclobutyl-2,3-dihydro-1,4-benzodioxine | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer L5 | H₂ (600 psi), AcOH, THF/MeOH, 50°C, 24 h | 95% | 97:3 |

| 2-Cyclopentyl-1,4-benzodioxine | (R)-2-Cyclopentyl-2,3-dihydro-1,4-benzodioxine | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer L5 | H₂ (600 psi), AcOH, THF/MeOH, 50°C, 24 h | 95% | 98:2 |

Chiral Catalyst Screening and Ligand Optimization for Enantioinduction

The introduction of chirality into the 2,3-dihydro-1,4-benzodioxine scaffold is a key objective in the synthesis of certain analogues. This is often achieved through asymmetric synthesis, where chiral catalysts and ligands are employed to control the stereochemical outcome of a reaction. While specific examples for the direct synthesis of this compound using this approach are not detailed in the provided information, the general principles of chiral catalyst screening and ligand optimization are broadly applicable in organic synthesis.

In a typical workflow, a model reaction is chosen, and a variety of chiral catalysts, often based on transition metals like ruthenium, rhodium, or palladium, are screened. The choice of metal is dictated by the reaction mechanism. Paired with these metals is a library of chiral ligands, which are organic molecules that coordinate to the metal center and create a chiral environment. This chiral environment influences the approach of the substrate, favoring the formation of one enantiomer over the other.

Ligand optimization is a subsequent, crucial step. This involves systematically modifying the structure of the most promising ligands from the initial screen to improve enantioselectivity (expressed as enantiomeric excess, % ee) and reaction yield. Modifications can include altering steric bulk, electronic properties, or the ligand backbone. The goal is to fine-tune the catalyst-ligand complex for optimal performance in the specific transformation.

Specific Synthetic Pathways to this compound and its Direct Derivatives

A common strategy for the synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine involves the use of versatile intermediates. One such key intermediate is 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This bromo-ketone derivative serves as a valuable building block for introducing various functionalities onto the benzodioxine core.

The synthesis of this intermediate typically starts from 2,3-dihydro-1,4-benzodioxine. Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride introduces an acetyl group at the 6-position, yielding 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Subsequent bromination of the α-carbon of the acetyl group, often using bromine in a suitable solvent or N-bromosuccinimide (NBS), affords 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

This α-bromo ketone is highly reactive and can undergo nucleophilic substitution reactions with a wide range of nucleophiles. For instance, it can be reacted with amines, thiols, or other nucleophiles to introduce new side chains and build more complex molecules. While the direct conversion to a cyclopropyl group at the 6-position from this intermediate is not explicitly described, this building block is pivotal for creating a diverse library of 6-substituted 2,3-dihydro-1,4-benzodioxine analogues.

Amine and carboxamide derivatives of the 2,3-dihydro-1,4-benzodioxine-6-yl moiety are of significant interest and can be prepared through several synthetic routes.

One common approach starts with 2,3-dihydro-1,4-benzodioxin-6-amine. This starting material can be reacted with various electrophiles to generate a wide array of derivatives. For example, reaction with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. scielo.br This sulfonamide can be further functionalized, for instance, by N-alkylation with substituted 2-bromoacetamides to produce more complex carboxamide derivatives. scielo.br

Another strategy involves the synthesis of a carboxylic acid derivative, which can then be converted to a carboxamide. For example, starting from gallic acid, a multi-step synthesis can yield 1,4-benzodioxane-6-carboxylic acid. scirp.orgresearchgate.net This carboxylic acid can then be activated, for example by conversion to an acid chloride, and subsequently reacted with a variety of primary and secondary amines to afford a library of 1,4-benzodioxane-6-carboxamides. scirp.orgresearchgate.net

Similarly, 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide has been synthesized from 2,3-dihydroxybenzoic acid. nih.gov The synthesis involves esterification, followed by cyclization with 1,2-dibromoethane (B42909), hydrolysis of the ester to the carboxylic acid, and finally conversion to the carboxamide using a mixed-anhydride method. nih.gov

Pharmacological Profiling and Molecular Mechanisms in Vitro and Preclinical

Receptor Binding and Ligand Affinity Studies

Alpha-Adrenoreceptor Subtype Selectivity (α1A, α1B, α1D) of Benzodioxan-Related Compounds

Research has shown that the nature and position of substituents on the benzene (B151609) ring of benzodioxane analogs play a crucial role in determining their affinity and selectivity profile across the α1A, α1B, and α1D subtypes. For instance, in a series of WB 4101-related compounds, various modifications led to compounds with high affinity and selectivity for the α1a-adrenoceptor subtype, while other substitutions resulted in a preference for the α1d-subtype. nih.gov The introduction of a small, rigid, and lipophilic group like cyclopropyl (B3062369) at the 6-position could potentially influence the binding pocket interactions, though the precise impact on subtype selectivity remains to be experimentally determined. The affinity of benzodioxane derivatives for α1-adrenoceptors is also profoundly influenced by the stereochemistry of the molecule. nih.gov

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |

| WB 4101 Analog 3 | α1a | High Affinity | α1a selective |

| WB 4101 Analog 9 | α1d | High Affinity | α1d selective |

| Phendioxan | α1A | - | α1A > α1D > α1B |

Note: This table presents data for related benzodioxan compounds to illustrate the impact of structural modifications on α1-adrenoceptor subtype selectivity, as direct data for 6-cyclopropyl-2,3-dihydro-1,4-benzodioxine is not available.

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism by Benzodioxine-Containing Compounds

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. The development of H3R antagonists and inverse agonists has been a focus for treating various neurological and psychiatric disorders. While benzofuran (B130515) has been explored as a scaffold for H3 receptor antagonists, information on benzodioxine-containing compounds in this context is less common. nih.gov

SAR studies of various H3R antagonists have shown that an aromatic core is a key structural element. For example, in a series of benzophenone (B1666685) derivatives, substitution on the aromatic rings was found to be important for H3R affinity. nih.gov The introduction of a cyclopropyl group, a small, conformationally restricted ring, can significantly impact the topographical features of a ligand and its interaction with the receptor binding site. Although direct binding data for this compound at the H3 receptor is not available, the lipophilic and rigid nature of the cyclopropyl substituent could influence the binding affinity and selectivity profile.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation, with Focus on α4β2-nAChRs by Cyclopropane-Containing Ligands

The α4β2 nicotinic acetylcholine receptor is a well-validated target for various central nervous system disorders. Research has demonstrated that ligands incorporating a cyclopropane (B1198618) ring can exhibit high selectivity for β2-containing nAChRs over β4-containing subtypes. unimi.it This selectivity is significant as interactions with subtypes like α3β4 are often associated with undesirable side effects.

Furthermore, the 1,4-benzodioxane (B1196944) scaffold is a known component of potent α4β2 nAChR ligands. SAR studies on pyrrolidinyl benzodioxanes have revealed that substitutions on the benzene ring are critical for high affinity and selectivity. For instance, hydroxylation at the 7-position of the benzodioxane ring in certain analogs leads to a significant increase in α4β2 affinity. unimi.it While there is no direct data on the 6-cyclopropyl derivative, the combination of a cyclopropyl group on the benzodioxane ring represents an interesting structural motif for potential α4β2 nAChR modulation, merging the selectivity-enhancing properties of the cyclopropane with the core affinity of the benzodioxane scaffold.

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, µM) |

| (S,R)-2-(2-pyrrolidinyl)-1,4-benzodioxane | α4β2 | 0.26 |

| (S,S)-2-(2-pyrrolidinyl)-1,4-benzodioxane | α4β2 | 0.47 |

| (S,R)-7-hydroxy-2-(2-pyrrolidinyl)-1,4-benzodioxane | α4β2 | 0.012 |

Note: This table shows affinity data for related pyrrolidinyl benzodioxane compounds at the α4β2 nAChR to highlight the influence of substitutions on the benzodioxane ring. semanticscholar.org

Dopamine (B1211576) D3 Receptor Ligand Interactions and Selectivity

The dopamine D3 receptor is a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. The 1,4-benzodioxane scaffold has been successfully incorporated into bitopic ligands that exhibit selectivity for the D3 receptor. nih.gov In these designs, the benzodioxane moiety often serves as the secondary pharmacophore that interacts with the allosteric binding pocket of the receptor.

The selectivity of these ligands for the D3 receptor over the highly homologous D2 receptor is influenced by the nature of the substituents on the secondary pharmacophore. unimi.it While specific data for a 6-cyclopropyl-1,4-benzodioxane derivative is not available, the introduction of a small, lipophilic group at this position could modulate the interaction with the secondary binding pocket, thereby influencing both affinity and selectivity. SAR studies of benzolactam derivatives have also highlighted that structural modifications can decisively influence D2 and D3 affinities. redheracles.netnih.gov

Cannabinoid Receptor 1 (CB1) Interactions with Benzodioxin-Containing Ligands

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is widely expressed in the brain and is the primary target for the psychoactive components of cannabis. The development of ligands that selectively modulate CB1 receptor activity is an area of intense research. To date, there is a lack of published scientific literature describing the evaluation of this compound or closely related benzodioxin-containing ligands for their ability to interact with the CB1 receptor. Therefore, the affinity and functional activity of this compound at the CB1 receptor remain undetermined.

Formyl Peptide Receptors (FPR1, FPR2) Agonism by Cyclopropyl Urea Derivatives

Formyl peptide receptors, particularly FPR2, are involved in the resolution of inflammation and represent a therapeutic target for a range of inflammatory diseases. Research has led to the discovery of potent and selective small-molecule agonists for FPR2. A notable class of these agonists includes ureidopropanamide derivatives that feature a cyclopropyl group.

In these compounds, a phenylcyclopropylmethyl moiety is often linked to an amide function. nih.gov SAR studies have shown that the volume and position of substituents on the phenyl ring of the phenylcyclopropylmethyl group are crucial for FPR2 activity. While the specific inclusion of a this compound moiety in this class of compounds has not been reported, the established importance of the cyclopropyl group in FPR2 agonists suggests that its incorporation into other aromatic systems could be a viable strategy for designing new ligands. The replacement of the phenylcyclopropylmethyl moiety with other cyclic structures has been explored, indicating that this region of the molecule is amenable to structural modifications to optimize potency and metabolic stability. nih.govnih.gov

STING Pathway Agonism by this compound

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. mdpi.comnih.gov Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. mdpi.comnih.gov This has made STING agonists a promising area of research for cancer immunotherapy. mdpi.com

Current research available through public databases does not specifically link this compound to agonistic activity on the STING pathway. The immunomodulatory potential of this specific compound remains an area for future investigation.

Enzyme Inhibition Studies

The benzodioxane scaffold has been incorporated into various molecules to study their inhibitory effects on different enzymes.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Studies on sulfonamide derivatives of 1,4-benzodioxane-6-amine have explored their potential as cholinesterase inhibitors. In one study, a series of N-alkyl/aryl sulfonamides derived from 1,4-benzodioxane-6-amine were synthesized and screened for their activity against AChE and BChE. The findings indicated that these specific derivatives were inactive against acetylcholinesterase and were found to be good inhibitors of lipoxygenase only. researchgate.net Another study on N-aryl-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine-6-sulfonamide derivatives reported moderate activity against both AChE and BChE. researchgate.net

Table 1: Cholinesterase and Lipoxygenase Activity of Benzodioxin-6-amine Derivatives

| Compound Type | Target Enzyme | Activity | Source(s) |

|---|---|---|---|

| N-alkyl/aryl sulfonamides of 1,4-benzodioxane-6-amine | Acetylcholinesterase (AChE) | Inactive | researchgate.net |

| N-alkyl/aryl sulfonamides of 1,4-benzodioxane-6-amine | Butyrylcholinesterase (BChE) | Not specified as active | researchgate.net |

| N-alkyl/aryl sulfonamides of 1,4-benzodioxane-6-amine | Lipoxygenase (LOX) | Good inhibitors | researchgate.net |

| N-aryl-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine-6-sulfonamides | Acetylcholinesterase (AChE) | Moderate activity | researchgate.net |

This table summarizes the reported activities of specific benzodioxin-6-amine derivatives against cholinesterases and lipoxygenase.

Cyclin-dependent kinase 9 (CDK9) is a key enzyme involved in the regulation of transcription, making it an attractive target for cancer therapy. researchgate.netfrontiersin.org The benzodioxan scaffold has been identified as a valuable structural component in the design of potent CDK9 inhibitors.

Table 2: Benzodioxan-Containing Scaffolds in CDK9 Inhibition

| Compound/Scaffold | Role of Benzodioxan Group | Outcome | Source(s) |

|---|---|---|---|

| Aminothiazole-containing hits | Key structural feature of initial hits | Led to optimization efforts | biorxiv.org |

This table illustrates the role of the benzodioxan scaffold in the development of CDK9 inhibitors.

Mechanistic Investigations and Cellular Pathway Interactions

The therapeutic potential of compounds containing the this compound scaffold is rooted in their ability to interact with specific molecular targets and modulate cellular signaling pathways.

The 1,4-benzodioxane structure is a versatile template that has been used to design molecules targeting a variety of biological entities, including enzymes and receptors. nih.govunimi.it The molecular mechanisms underlying the therapeutic effects of its derivatives are diverse and depend on the specific substitutions on the benzodioxane core.

For instance, the inhibitory activity of benzodioxane derivatives on enzymes like cholinesterases and CDK9 is achieved through direct binding to the enzyme's active site, preventing the natural substrate from binding and thereby blocking the enzyme's function. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme determine the potency and selectivity of the inhibition.

The broad applicability of the benzodioxane scaffold is further demonstrated by its incorporation into inhibitors for other enzymes of therapeutic interest, such as poly(ADP-ribose)polymerase 1 (PARP1) and monoamine oxidase B (MAO-B), suggesting its wide-ranging potential in drug discovery. nih.govnih.gov

The PI3K-AKT-mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.commdpi.com Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. mdpi.commdpi.com

While direct studies on the impact of this compound or its close derivatives on the PI3K-AKT-mTOR pathway are not currently available in the reviewed literature, research on related heterocyclic structures provides some insights. For example, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells by targeting and inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov Given the structural similarities between benzofurans and benzodioxanes, exploring the effects of benzodioxane derivatives on this critical cancer-related pathway could be a valuable area for future research.

Computational and Theoretical Studies

Quantum Chemical Calculations and Molecular Dynamics Simulations of Benzodioxine Derivatives

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful computational techniques used to understand the behavior of molecules at the atomic level. Quantum methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. mdpi.com MD simulations, on the other hand, provide a dynamic view of molecular systems over time, revealing information about conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent or a biological membrane. nih.govresearcher.life

DFT calculations have been successfully applied to benzodioxine derivatives to elucidate stereochemical details. For instance, ab initio DFT calculations using the B3LYP/6-31+g(d,p) basis set have been used to determine the precise configuration of new chiral centers introduced during synthesis, which is a critical factor for their pharmacological properties. mdpi.com Theoretical investigations combining DFT with MD simulations have also been used to validate experimental results, such as the interaction of 1,3-benzodioxole (B145889) derivatives with surfaces, confirming their orientation and protective capabilities. researchgate.net

MD simulations are particularly useful for studying the interactions of benzodioxine-like molecules with biological systems. These simulations can model the behavior of a ligand within the binding site of a receptor or its interaction with a cell membrane. nih.govmdpi.com By simulating systems that include the ligand, the receptor, and a solvated environment, MD can uncover the dynamic nature of these interactions and identify long-lasting molecular contacts that are crucial for biological activity. researcher.life For example, MD simulations have been used to understand the interaction mechanisms of various heterocyclic compounds, revealing how they bind to lipids and cholesterol in cell membranes through hydrogen bonds. nih.gov

| Computational Method | Primary Application | Information Obtained for Benzodioxine-like Scaffolds | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Geometry | Determination of stereochemistry, molecular orbital energies, and reactivity. | Successfully assigned the R/S configuration of newly synthesized 2,3-dihydro-1,4-benzodioxine derivatives. mdpi.com |

| Molecular Dynamics (MD) Simulations | Dynamic Behavior & Interactions | Conformational analysis, ligand-receptor binding stability, and membrane interactions. | Showed that benzothiadiazine derivatives have a strong affinity for the cell membrane interface, forming hydrogen bonds with lipids. nih.gov |

| Monte Carlo (MC) Simulations | Statistical Sampling | Validation of inhibitor adsorption and orientation on surfaces. | Confirmed the parallel orientation of 1,3-benzodioxole inhibitors on surfaces, indicating strong inhibition. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the design and optimization of more potent molecules. researchgate.netbio-hpc.eu These models are built using a "training set" of molecules with known activities and are then validated to ensure their predictive power. nih.gov

The process involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that links these descriptors to the observed biological activity. nih.gov A robust QSAR model is generally characterized by a high squared correlation coefficient (r²) for the training set (typically > 0.6) and a high predictive squared correlation coefficient (q²) for an external test set (> 0.5). nih.gov

For benzodioxine derivatives and related heterocyclic structures, QSAR models can be invaluable for predicting a wide range of activities. researchgate.net For example, QSAR studies have been used to predict the biological activity of designer benzodiazepines, which share some structural similarities with certain benzodioxine ligands, on GABA-A receptors. nih.govherts.ac.uk In such studies, 2D QSAR models successfully predicted high biological activity for a significant percentage of the analyzed compounds, demonstrating the utility of this approach in identifying promising candidates for further investigation. nih.govherts.ac.uk The models can highlight which molecular features, such as specific hydrophobic or polar functions, are critical for activity. nih.gov

| QSAR Parameter | Description | Acceptable Value | Significance |

|---|---|---|---|

| r² (Goodness of Fit) | Measures how well the model fits the training set data. | > 0.6 | Indicates a strong correlation between the descriptors and the biological activity within the training set. nih.gov |

| q² or xr² (Cross-Validated r²) | Measures the predictive power and robustness of the model, often using leave-one-out (LOO) cross-validation. | > 0.5 | A high value suggests the model is not overfitted and can reliably predict the activity of new compounds. nih.gov |

| R²pred (External Validation) | Measures the model's ability to predict the activity of an external test set of compounds not used in model building. | Considered reliable if high | Provides the most rigorous test of a QSAR model's predictive capability for novel chemical entities. nih.gov |

Molecular Docking and Ligand-Receptor Interaction Analysis for Benzodioxine Ligands

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govmeilerlab.org This structure-based approach is fundamental in drug design, as it provides detailed insights into how a ligand fits into a receptor's binding site and the specific molecular interactions that stabilize the complex. researchgate.net The process involves a search algorithm, which generates various possible binding poses of the ligand, and a scoring function, which evaluates and ranks these poses based on their predicted binding energy. nih.gov

For benzodioxine-based ligands, molecular docking can identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with amino acid residues in the target's active site. mdpi.com This information is crucial for understanding the mechanism of action and for designing modifications to the ligand to improve its affinity and selectivity. meilerlab.org For instance, docking studies on GABA-A receptors have been used to support QSAR predictions by showing a good binding affinity for the studied ligands, thereby providing a structural basis for their predicted biological activity. nih.govherts.ac.uk

The results of a docking simulation are often visualized as a 3D model of the ligand-receptor complex, which allows researchers to analyze the binding mode in detail. meilerlab.org This analysis can reveal which parts of the 6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine scaffold are essential for binding and which can be modified to enhance properties. The ultimate goals of molecular docking are to accurately predict the experimental binding mode, distinguish active from inactive compounds in virtual screening campaigns, and estimate binding affinity. nih.gov

| Interaction Type | Description | Importance in Ligand Binding |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Crucial for specificity and providing directional interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driven by the release of ordered water molecules. | A major driving force for ligand binding, often involving aromatic rings and alkyl chains interacting with nonpolar residues. |

| Electrostatic/Ionic Interaction | Attractive or repulsive forces between charged or polar groups on the ligand and receptor. | Contributes significantly to binding affinity, especially when formal charges are present (e.g., salt bridges). |

| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles in all atoms. | Essential for achieving a snug fit between the ligand and the receptor surface, contributing to overall binding stability. |

Scaffold Hopping and Virtual Screening Methodologies for Novel Benzodioxine-Based Ligands

Scaffold hopping and virtual screening are powerful ligand-based and structure-based computational strategies used to discover novel compounds with desired biological activity. uniroma1.itnih.gov Virtual screening involves rapidly screening large libraries of chemical compounds in silico to identify those that are most likely to bind to a drug target. nih.gov Scaffold hopping is a specific approach within this framework that aims to identify molecules with different core structures (scaffolds) but which retain the essential three-dimensional arrangement of functional groups required for biological activity. uniroma1.it

This approach is particularly valuable for moving beyond existing chemical series to find new, patentable lead compounds or to identify molecules with improved properties. uniroma1.it The process often starts with a known active compound. Its key pharmacophoric features are identified, and then computational methods are used to search databases for different scaffolds that can present these features in a similar spatial arrangement. uniroma1.it

For the benzodioxine scaffold, these methodologies can be used to explore new chemical space. Starting with a molecule like this compound, a scaffold hopping algorithm could replace the benzodioxine core while keeping the cyclopropyl (B3062369) group and other key interaction points fixed. nih.gov The newly generated virtual compounds can then be subjected to a virtual screening workflow, which typically involves filtering based on physicochemical properties, followed by molecular docking to predict their binding affinity to a specific target. nih.govnih.gov This integrated pipeline allows for the efficient identification of structurally diverse hit compounds that can serve as starting points for new drug discovery projects. nih.gov

| Step | Methodology | Objective |

|---|---|---|

| 1. Template Selection | Choose a known active ligand (e.g., a benzodioxine derivative). | Define the starting point and essential features for biological activity. |

| 2. Scaffold Replacement | Use computational algorithms (e.g., fragment replacement, de novo design) for scaffold hopping. | Generate a library of new molecules with diverse core structures but similar pharmacophoric features. nih.gov |

| 3. Library Filtering | Apply filters based on drug-likeness rules (e.g., Lipinski's Rule of Five) and other physicochemical properties. | Remove undesirable compounds and enrich the library with promising candidates. |

| 4. Virtual Screening | Perform high-throughput molecular docking of the filtered library against a biological target. | Rank the compounds based on their predicted binding affinity and identify top candidates. nih.gov |

| 5. Hit Selection | Visually inspect the binding modes of the top-ranked compounds and select a diverse set for experimental testing. | Prioritize the most promising novel scaffolds for synthesis and biological evaluation. |

Research on Derivatives and Analogues of 6 Cyclopropyl 2,3 Dihydro 1,4 Benzodioxine

Amine and Methanamine Derivatives (e.g., Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine)

Research into amine and methanamine derivatives of 6-cyclopropyl-2,3-dihydro-1,4-benzodioxine has explored their potential as modulators of histamine (B1213489) receptors. One notable compound in this category is Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. This and related compounds are subjects of interest in medicinal chemistry for their potential therapeutic applications. google.com

These derivatives are often synthesized to explore their structure-activity relationships as ligands for various receptors. The introduction of a cyclopropylmethylamine moiety to the benzodioxine scaffold can significantly influence the compound's pharmacological profile.

| Compound Name | Key Research Area | Potential Application |

| Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine | Histamine H3 Receptor Ligands | Treatment of CNS disorders |

Carboxamide and Sulfonyl Derivatives (e.g., N-(1-cyclopropyl-2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine)

The carboxamide and sulfonyl derivatives of 2,3-dihydro-1,4-benzodioxine represent a significant area of research, with studies focusing on their synthesis and evaluation for a range of biological activities.

One area of investigation involves the synthesis of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide derivatives as potential inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy. nih.gov The synthesis of these compounds often starts from 2,3-dihydroxybenzoic acid, which undergoes esterification and subsequent alkylation with 1,2-dibromoethane (B42909) to form the benzodioxine ring. nih.gov The ester is then hydrolyzed, and the resulting carboxylic acid is converted to the desired carboxamide. nih.gov

Another important class of derivatives is the sulfonyl compounds. For instance, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a known compound belonging to the benzenesulfonamides class. drugbank.com The synthesis of such sulfonamides often involves the reaction of an amine with a sulfonyl chloride. For example, N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide can be prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. scielo.br Further derivatization can be achieved by reacting this parent sulfonamide with various bromo-acetamides to yield more complex structures. scielo.br

Research has also been conducted on corticotropin-releasing factor-1 (CRF1) receptor antagonists, leading to the discovery of compounds like (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, which demonstrates the utility of the cyclopropyl (B3062369) moiety in developing potent and bioavailable therapeutic agents. nih.gov

| Compound/Derivative Class | Synthetic Precursor | Key Reaction Type | Potential Application |

| 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamides | 2,3-dihydroxybenzoic acid | Cyclization, Amidation | PARP1 inhibitors (Anticancer) |

| N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide | 2,3-dihydro-1,4-benzodioxin-6-amine | Sulfonylation | Enzyme inhibition |

| Pyrazinone-based CRF1 receptor antagonists | (Varies) | (Varies) | Treatment of anxiety |

Fused Heterocyclic Systems Containing the Benzodioxine Moiety (e.g., Pyrazole (B372694) and Thiadiazole Derivatives)

The fusion of heterocyclic rings like pyrazole and thiadiazole with the 1,4-benzodioxine scaffold has yielded compounds with interesting biological activities.

Pyrazole Derivatives: The synthesis of pyrazole derivatives containing the benzodioxine moiety can be achieved through various synthetic routes. One common method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.commdpi.com For example, substituted pyrazoles can be synthesized from (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol by condensation with arylhydrazines. mdpi.comnih.gov These pyrazole derivatives are being investigated for their potential as antitumor agents. nih.gov

Thiadiazole Derivatives: A series of 1,3,4-thiadiazole (B1197879) derivatives incorporating the 1,4-benzodioxan moiety have been synthesized and evaluated for their potential as antitumor agents by targeting Focal Adhesion Kinase (FAK). nih.gov The 1,3,4-thiadiazole ring is a versatile scaffold known to exhibit a wide range of biological activities. nih.govfrontiersin.org Research has shown that substitution on the thiadiazole ring can significantly influence the compound's antitumor activity. hilarispublisher.com

| Heterocyclic System | Synthetic Method | Key Research Finding | Potential Application |

| Pyrazole | Cyclocondensation of a hydrazine with a 1,3-dicarbonyl precursor | Some derivatives show potent inhibitory activity against tumor cell growth. nih.gov | Antitumor agents |

| 1,3,4-Thiadiazole | (Varies) | Certain derivatives exhibit potent FAK inhibitory activity and antiproliferative effects against cancer cell lines. nih.gov | Anticancer agents |

Spirocyclic Benzodioxine Derivatives (e.g., CEP-32215)

Spirocyclic systems represent a unique structural class of benzodioxine derivatives. An example is CEP-32215, which is 3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one. researchgate.net This compound has been investigated as a potent and orally bioavailable histamine H3 antagonist/inverse agonist. researchgate.net The synthesis and pharmacological evaluation of such spirocyclic compounds are of interest for their potential in treating sleep disorders. researchgate.net

| Compound Name | Chemical Class | Mechanism of Action | Potential Application |

| CEP-32215 | Spirocyclic Benzodioxine | Histamine H3 antagonist/inverse agonist | Treatment of sleep disorders |

Other Substituted Analogues and Intermediates (e.g., 6-Hydrazinyl-2,3-dihydro-1,4-benzodioxine)

The synthesis of various substituted analogues of 2,3-dihydro-1,4-benzodioxine often involves key intermediates like hydrazinyl derivatives. While specific research on 6-hydrazinyl-2,3-dihydro-1,4-benzodioxine is not extensively detailed in the provided context, the synthesis of hydrazinyl derivatives of other heterocyclic systems is a well-established area of organic chemistry. nih.govresearchgate.net These hydrazinyl intermediates are valuable for constructing more complex molecules, such as pyrazoles and other fused heterocyclic systems, through condensation reactions with carbonyl compounds. nih.gov The reactivity of the hydrazinyl group allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space for drug discovery.

| Intermediate/Analogue | Synthetic Utility | Resulting Compound Classes |

| 6-Hydrazinyl-2,3-dihydro-1,4-benzodioxine | Precursor for heterocycle formation | Pyrazoles, Triazines, etc. |

Current Research Directions and Future Perspectives

Emerging Therapeutic Areas for 6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine and its Bioactive Analogues

The inherent versatility of the benzodioxine ring system has enabled the development of bioactive analogues targeting a wide spectrum of diseases. mdpi.com Research has expanded beyond traditional applications to explore novel therapeutic interventions.

Key emerging areas include:

Antithrombotic Agents: Novel 1,4-benzodioxine derivatives have been designed and synthesized as platelet aggregation inhibitors. nih.gov One such compound, 9-2p, demonstrated significant in-vitro antiplatelet activity and was found to be a potent antagonist of the GPIIb/IIIa receptor, a key player in thrombosis. nih.gov In animal models, this compound exhibited noteworthy antithrombotic effects, highlighting its potential for further optimization. nih.gov

Anti-inflammatory Compounds: A series of derivatives containing the 1,4-benzodioxine nucleus have been synthesized and evaluated for anti-inflammatory properties. researchgate.net Several of these compounds showed in-vivo anti-inflammatory activity comparable or superior to ibuprofen (B1674241) in carrageenan-induced rat paw edema assays. researchgate.net

Metabolic Disorders: Analogues are being developed as potential treatments for "diabesity," the combination of diabetes and obesity. mdpi.com Researchers have synthesized benzodioxine-containing molecules designed as potent and highly selective inhibitors of dipeptidyl peptidase IV (DPP-4) and carbonic anhydrase. mdpi.com

Antibacterial Agents: With the rise of multidrug-resistant bacteria like MRSA, new antibacterial agents are urgently needed. mdpi.com Computational design has led to the development of benzodioxane-benzamides as potent inhibitors of the FtsZ protein, which is crucial for bacterial cell division. These compounds represent a promising avenue for combating resistant nosocomial infections. mdpi.com

Central Nervous System Disorders: Complex benzodioxine-containing structures have been developed as potent antagonists or inverse agonists of the histamine (B1213489) H3 receptor. researchgate.net One such compound, CEP-32215, has been investigated as a wake-promoting agent for potential use in treating sleep disorders. researchgate.net

Beyond these specific examples, the 1,4-benzodioxine scaffold has been incorporated into compounds showing potential as antipsychotic agents, calcium antagonists, and diuretics. researchgate.net

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class/Analogue | Key Findings |

|---|---|---|---|

| Thrombosis | GPIIb/IIIa Receptor Antagonist | 1,4-Benzodioxine derivatives (e.g., 9-2p) | Significant in-vitro antiplatelet and in-vivo antithrombotic activity. nih.gov |

| Inflammation | Inhibition of inflammatory pathways (e.g., COX) | Aryl acetic and propionic acid derivatives of 1,4-benzodioxine | Activity comparable or superior to ibuprofen in animal models. researchgate.net |

| Diabetes & Obesity | Dipeptidyl Peptidase IV (DPP-4) and Carbonic Anhydrase Inhibition | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine analogues | Designed as potent and selective dual inhibitors. mdpi.com |

| Bacterial Infections (MRSA) | FtsZ Protein Inhibition | Benzodioxane-benzamides | Computationally designed molecules with favorable drug-like profiles. mdpi.com |

| Sleep Disorders | Histamine H3 Receptor Antagonist/Inverse Agonist | CEP-32215 | Demonstrated wake-promoting effects in preclinical models. researchgate.net |

Advancements in Synthetic Methodologies for Complex Benzodioxine-Based Chemical Entities

One key area of progress is the development of one-pot synthesis methods for 2,3-dihydro-1,4-benzodioxins, which streamline the manufacturing process. researchgate.net For more complex molecules, multi-step syntheses are often required. For instance, the synthesis of analogues for treating metabolic disorders involved a carefully planned strategy starting from D-Mannitol diacetonide to create a chiral intermediate, which was then coupled with catechol to form the benzodioxine ring system. mdpi.com This approach underscores the importance of controlling stereochemistry, as different stereoisomers of a drug can have drastically different efficacy and safety profiles. mdpi.com

Other novel approaches include the direct synthesis of functionalized 4H-benzo[d] mdpi.comdioxin-4-one derivatives from salicylic (B10762653) acids and acetylenic esters, providing new building blocks for further chemical exploration. These advancements are crucial for producing libraries of diverse compounds for screening and optimizing lead candidates.

Integration of Advanced Computational Approaches in Rational Drug Design of Benzodioxine Analogues

The design of novel therapeutics has been revolutionized by the integration of computational methods, which allow for a more rational, structure-based approach to drug discovery. patsnap.comresearchgate.net These in-silico techniques are widely used in the development of benzodioxine analogues to predict and analyze interactions between a drug candidate and its biological target. openmedicinalchemistryjournal.com

Key computational tools employed include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to estimate binding affinity and understand interaction mechanisms. patsnap.comnih.gov It was utilized in the design of 1,4-benzodioxine derivatives as platelet aggregation inhibitors. nih.gov

Virtual Screening: This method involves searching large libraries of chemical compounds to identify those with a high probability of binding to a specific drug target, accelerating the discovery of novel hits. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. patsnap.com

Pharmacokinetic Profiling: Computational tools are used to predict the drug-like properties of potential candidates, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.gov In the development of benzodioxane-based FtsZ inhibitors, a wide range of molecular, physicochemical, and pharmacokinetic properties were predicted to ensure the compounds had a favorable drug-like profile. mdpi.com

The synergy between these computational simulations and experimental validation provides a comprehensive understanding of molecular interactions and helps prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.comnih.gov

Challenges and Opportunities in Developing Novel Benzodioxine-Containing Agents

Despite the promise of the benzodioxine scaffold, the development of new drugs is fraught with challenges. However, these hurdles also present significant opportunities for innovation.

Challenges:

Drug Resistance: The increasing prevalence of drug resistance, particularly in infectious diseases and oncology, is a major obstacle. hilarispublisher.com Developing agents that can overcome existing resistance mechanisms is a critical task for medicinal chemists.

Optimizing Drug-Like Properties: Achieving a delicate balance between therapeutic potency, target selectivity, solubility, and metabolic stability is a persistent challenge. hilarispublisher.com Improving one property can often negatively impact another, requiring extensive optimization efforts.

Synthetic Complexity: The synthesis of complex chiral molecules can be lengthy and costly, posing challenges for large-scale production and commercial viability. mdpi.com

Target Specificity: Ensuring that a drug interacts only with its intended target is crucial for minimizing side effects. Many benzodioxine-containing drugs target receptors that are part of large families (e.g., GPCRs, kinases), making the achievement of high selectivity difficult.

Opportunities:

Scaffold Versatility: The 2,3-dihydro-1,4-benzodioxine structure is a highly adaptable chemical motif, capable of being modified to interact with a wide array of biological targets. mdpi.com This provides a rich foundation for discovering drugs for many different diseases.

New Synthetic Methodologies: The advent of novel synthetic techniques, such as cascade reactions and advanced bioconjugation strategies, enables the rapid synthesis of diverse chemical libraries for high-throughput screening. hilarispublisher.com

Computational and AI-Driven Design: Advances in computational chemistry and artificial intelligence are transforming the drug design process, allowing for more accurate prediction of molecular interactions and optimization of lead compounds. hilarispublisher.com

Theranostics: There is an emerging opportunity to develop benzodioxine derivatives as "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities in a single molecule. nih.gov This could enable real-time, noninvasive monitoring of drug accumulation and therapeutic progress, paving the way for more personalized medicine. nih.gov

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine derivatives?

The synthesis typically involves multi-step organic reactions. A prominent method is the Sandmeyer reaction , which facilitates halogenation of benzodioxine precursors using sodium nitrite and copper(I) chloride to introduce functional groups like chloro or bromo substituents . Another approach involves reacting 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride to form intermediates, followed by coupling with amines or other nucleophiles to introduce cyclopropyl or other substituents . Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for structural elucidation of the benzodioxine core and cyclopropyl group .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify intermediates, especially when coupled with mass spectrometry (LC-MS) for molecular weight confirmation .

- Infrared Spectroscopy (IR) : Identification of functional groups like carbonyls (C=O) or sulfonamides (S=O) in derivatives .

Q. What biological activities have been reported for benzodioxine derivatives, and how are they screened?

Benzodioxine derivatives are studied for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays or receptor-binding studies (e.g., G-protein-coupled receptors) via competitive binding assays with radiolabeled ligands . For example, cyclopropyl-substituted analogs may undergo high-throughput screening in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .

Q. What are common intermediates in the synthesis of this compound?

Critical intermediates include:

- Halogenated benzodioxines (e.g., 6-chloro or 6-bromo derivatives) prepared via Sandmeyer reactions .

- Sulfonamide intermediates : Formed by reacting benzodioxine with sulfonyl chlorides, enabling further functionalization .

- Carboxylic acid derivatives : Such as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, used in amide coupling reactions .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a scaffold for drug discovery , particularly in designing CNS-targeting molecules due to the benzodioxine ring's similarity to neurotransmitters. For example, derivatives are modified with piperazine or thiane moieties to enhance blood-brain barrier permeability, followed by in vivo pharmacokinetic studies in rodent models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of cyclopropane-functionalized benzodioxines?

- Catalyst screening : Transition-metal catalysts (e.g., palladium) for cross-coupling reactions with cyclopropylboronic acids .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions at the benzodioxine core .

- Temperature control : Lower temperatures (−20°C to 0°C) minimize side reactions during cyclopropane ring formation .

Q. What structure-activity relationship (SAR) insights exist for benzodioxine derivatives targeting enzyme inhibition?

- Electron-withdrawing groups (e.g., nitro, carbonyl) at the 6-position enhance binding to enzymes like kinases, as shown in IC50 comparisons .

- Cyclopropyl substitution : Improves metabolic stability compared to alkyl chains, as demonstrated in hepatic microsome assays .

- Steric effects : Bulky substituents at the 2-position reduce off-target binding in receptor studies .

Q. How can contradictions in reported synthetic methods for halogenated benzodioxines be resolved?

Discrepancies in yields or regioselectivity often arise from:

- Reagent purity : Impure copper(I) chloride in Sandmeyer reactions leads to incomplete halogenation .

- Reaction monitoring : Using TLC or in situ IR to track intermediate formation and adjust stoichiometry .

- Computational validation : DFT calculations to predict favorable reaction pathways and transition states .

Q. What computational modeling approaches are used to predict the bioactivity of this compound derivatives?

- Docking simulations : To model interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina .

- QSAR models : Correlating electronic parameters (e.g., Hammett constants) with antimicrobial activity .

- MD simulations : Assessing stability of benzodioxine-protein complexes over nanosecond timescales .

Q. What strategies enable regioselective functionalization of the benzodioxine core?

- Directed ortho-metalation : Using directing groups (e.g., sulfonamides) to position lithium bases for selective substitution .

- Protecting group strategies : Temporarily blocking reactive sites (e.g., carbonyls) to direct electrophilic attacks to desired positions .

- Microwave-assisted synthesis : Enhancing reaction specificity for cyclopropane introduction under controlled energy input .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.